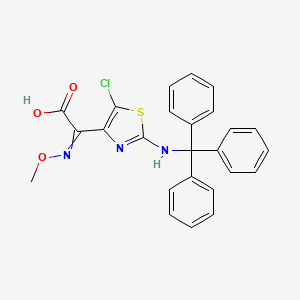
(Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-aminothiazole and trityl chloride. The synthesis may proceed through the following steps:
Formation of Tritylamino Derivative: Reacting 5-chloro-2-aminothiazole with trityl chloride in the presence of a base such as triethylamine.
Methoxyiminoacetic Acid Formation: Introducing the methoxyiminoacetic acid moiety through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions may target the nitro or imino groups.
Substitution: The chloro group on the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives.
科学研究应用
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Antimicrobial Agents: Thiazole compounds exhibit antimicrobial activity against various pathogens.
Enzyme Inhibitors: Used in the development of enzyme inhibitors for therapeutic purposes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.
Diagnostic Agents: Used in the design of diagnostic agents for imaging and detection.
Industry
Agriculture: Thiazole derivatives are used in the formulation of agrochemicals.
Dyes and Pigments: Used in the synthesis of dyes and pigments for various applications.
作用机制
The mechanism of action of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid depends on its specific biological target. Generally, thiazole derivatives may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
相似化合物的比较
Similar Compounds
- (Z)-2-(5-Chloro-2-aminothiazol-4-YL)-2-methoxyiminoacetic acid
- (Z)-2-(5-Chloro-2-(phenylamino)thiazol-4-YL)-2-methoxyiminoacetic acid
Uniqueness
The uniqueness of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
属性
分子式 |
C25H20ClN3O3S |
|---|---|
分子量 |
478.0 g/mol |
IUPAC 名称 |
2-[5-chloro-2-(tritylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C25H20ClN3O3S/c1-32-29-21(23(30)31)20-22(26)33-24(27-20)28-25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3,(H,27,28)(H,30,31) |
InChI 键 |
QDVYNMLPKNDQQR-UHFFFAOYSA-N |
规范 SMILES |
CON=C(C1=C(SC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)

![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)

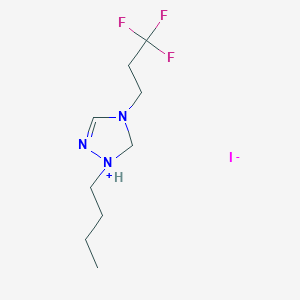
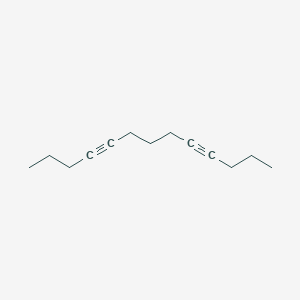
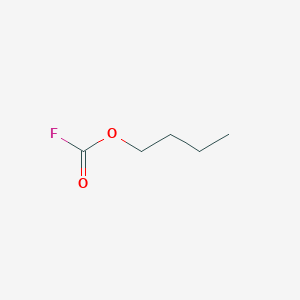
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
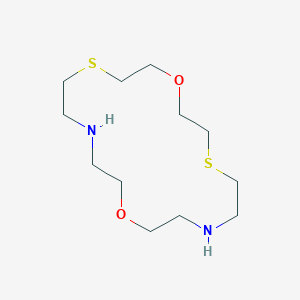
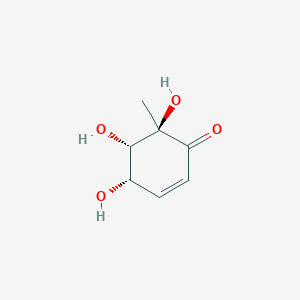
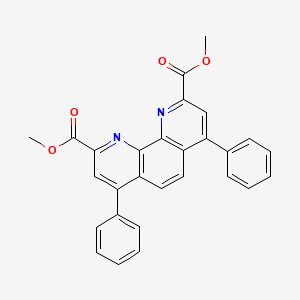

![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
